4-(Chlorosulfonyl)-3-(methylsulfanyl)benzoic acid
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Overview
Description
4-(Chlorosulfonyl)-3-(methylsulfanyl)benzoic acid is a chemical compound known for its unique structural properties and reactivity It is characterized by the presence of a chlorosulfonyl group and a methylsulfanyl group attached to a benzoic acid core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Chlorosulfonyl)-3-(methylsulfanyl)benzoic acid typically involves the chlorosulfonation of 3-(methylsulfanyl)benzoic acid. The reaction is carried out using chlorosulfonic acid as the chlorosulfonating agent. The process is usually conducted under controlled temperature conditions to ensure the selective formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chlorosulfonation reactors. These reactors are designed to handle the exothermic nature of the reaction and ensure efficient mixing of reactants. The product is then purified through crystallization or distillation techniques to achieve the desired purity.
Chemical Reactions Analysis
Types of Reactions
4-(Chlorosulfonyl)-3-(methylsulfanyl)benzoic acid undergoes various chemical reactions, including:
Substitution Reactions: The chlorosulfonyl group can be substituted with nucleophiles such as amines or alcohols.
Oxidation Reactions: The methylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction Reactions: The compound can undergo reduction to remove the chlorosulfonyl group.
Common Reagents and Conditions
Substitution: Reagents like amines or alcohols in the presence of a base.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed
Substitution: Formation of sulfonamides or sulfonate esters.
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of 3-(methylsulfanyl)benzoic acid.
Scientific Research Applications
4-(Chlorosulfonyl)-3-(methylsulfanyl)benzoic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its reactive functional groups.
Medicine: Explored for its potential in drug development, particularly in the design of sulfonamide-based drugs.
Industry: Utilized in the production of specialty chemicals and polymers.
Mechanism of Action
The mechanism of action of 4-(Chlorosulfonyl)-3-(methylsulfanyl)benzoic acid involves its reactive functional groups. The chlorosulfonyl group can form covalent bonds with nucleophiles, making it useful in cross-linking reactions. The methylsulfanyl group can undergo oxidation, leading to the formation of reactive intermediates that can participate in further chemical transformations.
Comparison with Similar Compounds
Similar Compounds
4-(Chlorosulfonyl)benzoic acid: Lacks the methylsulfanyl group, making it less versatile in certain reactions.
3-(Methylsulfanyl)benzoic acid: Lacks the chlorosulfonyl group, limiting its reactivity in substitution reactions.
Uniqueness
4-(Chlorosulfonyl)-3-(methylsulfanyl)benzoic acid is unique due to the presence of both chlorosulfonyl and methylsulfanyl groups, which provide a combination of reactivity and versatility not found in similar compounds. This dual functionality makes it valuable in various synthetic and industrial applications.
Properties
Molecular Formula |
C8H7ClO4S2 |
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Molecular Weight |
266.7 g/mol |
IUPAC Name |
4-chlorosulfonyl-3-methylsulfanylbenzoic acid |
InChI |
InChI=1S/C8H7ClO4S2/c1-14-6-4-5(8(10)11)2-3-7(6)15(9,12)13/h2-4H,1H3,(H,10,11) |
InChI Key |
LVQWPWPSADYVBE-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=C(C=CC(=C1)C(=O)O)S(=O)(=O)Cl |
Origin of Product |
United States |
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